molecular formula C8H13NO3 B2484117 3-[(2-Methylcyclopropyl)formamido]propanoic acid CAS No. 926238-26-8

3-[(2-Methylcyclopropyl)formamido]propanoic acid

Cat. No.: B2484117
CAS No.: 926238-26-8
M. Wt: 171.196
InChI Key: GWXSMQMPYSITRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methylcyclopropyl)formamido]propanoic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2. . This compound is characterized by the presence of a cyclopropyl group attached to a formamido group, which is further linked to a propanoic acid moiety.

Scientific Research Applications

3-[(2-Methylcyclopropyl)formamido]propanoic acid has several scientific research applications:

Safety and Hazards

The safety data sheet (MSDS) for “3-[(2-Methylcyclopropyl)formamido]propanoic acid” can be found online . It’s important to handle the compound with care, following all safety precautions mentioned in the MSDS .

Preparation Methods

The synthesis of 3-[(2-Methylcyclopropyl)formamido]propanoic acid typically involves the following steps:

    Formamidation: The cyclopropyl derivative is then reacted with formamide under suitable conditions to introduce the formamido group.

    Propanoic Acid Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-[(2-Methylcyclopropyl)formamido]propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-[(2-Methylcyclopropyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and specificity, while the formamido and propanoic acid moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-[(2-Methylcyclopropyl)formamido]propanoic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-methylcyclopropanecarbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5-4-6(5)8(12)9-3-2-7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXSMQMPYSITRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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